molecular formula C10H10O6 B1598688 2,5-Dimethoxyterephthalic acid CAS No. 21004-11-5

2,5-Dimethoxyterephthalic acid

Cat. No. B1598688
CAS RN: 21004-11-5
M. Wt: 226.18 g/mol
InChI Key: PXSHXQQBOGFGTK-UHFFFAOYSA-N
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Description

2,5-Dimethoxyterephthalic acid is a chemical compound with the molecular formula C10H10O6 . It is an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Synthesis Analysis

Polyamides were synthesized from 2,5-dimethoxyterephthaloyl dichloride and diamines. Also, polyimines and polyaldoles were prepared from 2,5-dimethoxy-terephthaldehyde with diamines and ketones . Another study reported the one-step synthesis of 2,5-dihydroxyterephthalic acid by the oxidation of p-xylene over M-MCM-41(M=Fe, FeCu, Cu) catalysts .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyterephthalic acid is nearly planar, with maximum deviations from the least-squares planes calculated for all non-H atoms . The molecular formula is C10H10O6, with an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da .


Chemical Reactions Analysis

In the field of materials science, 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Electrochromism of M-MOF-74 (M = Mg, Mn, Co, or Zn) is reported, which is a honeycomb nano-framework in which hexagonally packed 1D arrays of metal cations are coordinated with 2,5-dihydroxyterephthalic (dhtp) acid linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxyterephthalic acid include a density of 1.4±0.1 g/cm3, boiling point of 434.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 72.7±3.0 kJ/mol, flash point of 174.6±22.2 °C, and index of refraction of 1.572 .

Scientific Research Applications

1. Application in Materials Science

  • Summary of the Application : 2,5-Dimethoxyterephthalic acid, also known as 2,5-dihydroxyterephthalic acid (H4-p-DHT), is used in the field of materials science due to its two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties). In its partially (–2H) or totally (–4H) deprotonated form, it acts as an efficient organic ligand, enabling the synthesis of numerous coordination polymers .
  • Methods of Application : The study focused on alkali salts obtained from partial to complete neutralization of 2,5-dihydroxyterephthalic acid in the Li–Na system .
  • Results or Outcomes : The electrochemical assessment of the anhydrous Na2(Li2)-p-DHT compound measured in Li half-cell revealed poor performances compared to Li4-p-DHT (Li4C8H2O6) due to cationic disorder of the two alkali ions in the crystal structure .

2. Application in Luminescent Coordination Polymers

  • Summary of the Application : 2,5-Dimethoxyterephthalic acid is used in the synthesis of luminescent coordination polymers .
  • Methods of Application : The synthesis and crystal structure of the solvent-free coordination polymer CoII (2,5-DMT) (1) with 2,5-DMT ≡ 2,5-dimethoxyterephthalate were reported. This is isostructural to the already reported MnII and ZnII congeners .
  • Results or Outcomes : The compounds of the MII(2,5-DMT) composition show high thermal stability up to more than 300 °C. MII(2,5-DMT) with MII = MnII, ZnII and 2 show a bright luminescence upon blue light irradiation (λ = 405 nm), whereas CoII in 1 quenches the emission .

Future Directions

The 2,5-dihydroxyterephthalic acid (H4 - p -DHT) is of special interest in the field of materials science because of the two symmetric sets of oxygen donor functional groups (i.e., β-hydroxy acid moieties) . Its potential applications in the field of electrochromic materials are being explored .

properties

IUPAC Name

2,5-dimethoxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSHXQQBOGFGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396331
Record name 2,5-Dimethoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyterephthalic acid

CAS RN

21004-11-5
Record name 2,5-Dimethoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
MF Shi, Y Wan, GQ Yuan, ZX Xu - Journal of Solid State Chemistry, 2023 - Elsevier
Under solvothermal synthesis, 1,4-bis(4-methyl-1H-imidazole-1- yl)benzene(1,4-BMIB), 1,1'-(2,5-dimethyl-1,4-phenylene)bis(1H-imidazole)(1,1′- DPBI) and 1,3,5-tri(1H-imidazole-1-yl)…
Number of citations: 2 www.sciencedirect.com
MF SHI, JH GU, Y WAN, ZX XU - Chinese Journal of Inorganic …, 2022 - ccspublishing.org.cn
: 在 2, 5-二甲氧基对苯二甲酸 (H2DTA) 的存在下, 不同结构的咪唑衍生物 1, 2, 4, 5-四 (1H-咪唑-1-基) 苯 (1, 2, 4, 5-TIB), 1, 4-双 (4-甲基-1H-咪唑-1-基) 苯 (1, 4-BMIB) 和 1, 4-双 (4-甲基-1H-…
Number of citations: 2 www.ccspublishing.org.cn
ZX Xu, MF Shi, Y Wan, X Gu - Polyhedron, 2022 - Elsevier
Complexes {[Co 2 (DTA) 2 (1,4-BMIB)(H 2 O)]·1·.5H 2 O} n (ZNC-9) and {[Co 2 (DTA) 1.5 (OH)(TIB)]·5H 2 O} n (ZNC-10) (H 2 DTA = 2,5-dimethoxyterephthalic acid, 1,4-BMIB = 1,4-bis(2-…
Number of citations: 1 www.sciencedirect.com
T Böhle, F Eissmann, W Seichter, E Weber… - … Section C: Crystal …, 2011 - scripts.iucr.org
The title terephthalic acid derivatives, namely 2,5-dimethoxyterephthalic acid, C10H10O6, (I), and 2,5-diethoxyterephthalic acid, C12H14O6, (II), exhibit nearly planar molecular …
Number of citations: 1 scripts.iucr.org
AEL Cammiade, L Straub, D van Gerven, MS Wickleder… - Chemistry, 2023 - mdpi.com
We report on the synthesis and the crystal structure of the solvent-free coordination polymer Co II (2,5-DMT) (1) with 2,5-DMT ≡ 2,5-dimethoxyterephthalate which is isostructural to the …
Number of citations: 0 www.mdpi.com
T Böhle, F Eissmann, E Weber… - … Section C: Crystal …, 2011 - scripts.iucr.org
The title compounds, [Mn(C10H8O6)]n and [Zn(C10H8O6)]n, are isomorphous coordination polymers prepared from 2,5-dimethoxyterephthalic acid (H2dmt) and the respective metal(II) …
Number of citations: 6 scripts.iucr.org
GN Short, HTH Nguyen, PI Scheurle, SA Miller - Polymer Chemistry, 2018 - pubs.rsc.org
Succinic acid, a promising biobased platform chemical, was used as a precursor to synthesize the aromatic monomers 2,5-dihydroxyterephthalic acid and 2,5-dimethoxyterephthalic acid…
Number of citations: 33 pubs.rsc.org
H Gilman, J Swiss, HB Willis… - Journal of the American …, 1944 - ACS Publications
The iodination of toluhydroquinone dimethyl ether and the Ullmann coupling of theresulting iodo compound to give 2, 2,, 5, 5/-tetramethoxy-4, 4'-dimethylbiphenyl have been reported …
Number of citations: 9 pubs.acs.org
J Lei, B Wang, YP Li, WJ Ji, K Wang, H Qi… - … Applied Materials & …, 2021 - ACS Publications
We report a new sensing mechanism based on an indium-dihydroxyterephthalic acid metal–organic framework (MOF, SNNU-153), in which the spatially fitted analyte-MOF hydrogen-…
Number of citations: 17 pubs.acs.org
E Bernatek, F Thoresen - ACTA CHEMICA SCANDINAVICA, 1955 - actachemscand.org
On catalytic hydrogenation in methanol this substance gave, with simultaneous loss of two acetyl groups, w, w’-diacetyl-p-xylohydroquinone (II) which in turn by treatment with acetyl …
Number of citations: 9 actachemscand.org

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